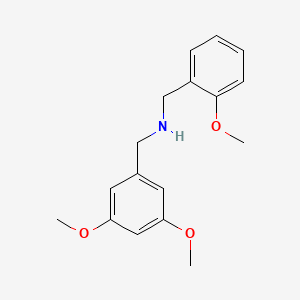![molecular formula C17H16N2O3 B5684477 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as NPAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NPAQ is a tetrahydroquinoline derivative that exhibits a unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents.
科学的研究の応用
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology. The compound exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess antimicrobial activity against a range of pathogenic microorganisms.
作用機序
The mechanism of action of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in cells. This compound has been shown to bind to DNA and inhibit its replication, which may contribute to its anti-cancer activity. It also inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity. The exact mechanism of action of this compound against microorganisms is not clear, but it is believed to disrupt the cell membrane and inhibit the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects that are dependent on the concentration and exposure time. At low concentrations, this compound exhibits antioxidant activity and protects cells from oxidative stress. At higher concentrations, this compound induces apoptosis and cell cycle arrest, leading to the death of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which may have implications in the treatment of inflammatory diseases. In addition, this compound exhibits antimicrobial activity against a range of pathogenic microorganisms.
実験室実験の利点と制限
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its synthetic accessibility and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for the use of this compound in lab experiments.
将来の方向性
There are several future directions for the study of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is the development of novel derivatives of this compound with enhanced biological activity and reduced toxicity. Another direction is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases, should be further explored. Finally, the development of new methods for the synthesis of this compound and its derivatives may facilitate their use in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound has potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology. The synthesis of this compound is straightforward, and the compound is relatively inexpensive. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments. The future directions for the study of this compound are diverse and promising, and the compound may have significant implications in the development of new drugs and therapeutic agents.
合成法
The synthesis of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves the reaction between 4-nitrobenzoyl chloride and tetrahydroquinoline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of a pure product. The yield of this compound can be increased by optimizing the reaction parameters, such as temperature, reaction time, and reactant concentration.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(12-13-7-9-15(10-8-13)19(21)22)18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETZQQLFSOMPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5684449.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
